Bienvenue dans la boutique en ligne BenchChem!

7,7-Difluoro-5-thia-2-azaspiro[3.4]octane

Lipophilicity Spirocyclic building block Fragment-based drug design

7,7-Difluoro-5-thia-2-azaspiro[3.4]octane (CAS 1823252-82-9) is a saturated spirocyclic heterocycle belonging to the thia-azaspiro[3.4]octane class, first introduced by the Carreira group as a multifunctional module for drug discovery. The molecule features a gem‑difluoro substituted tetrahydrothiophene ring spiro‑fused to an azetidine, yielding a compact (MW 165.21), completely rigid scaffold with zero rotatable bonds.

Molecular Formula C6H9F2NS
Molecular Weight 165.21
CAS No. 1823252-82-9
Cat. No. B3247658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-5-thia-2-azaspiro[3.4]octane
CAS1823252-82-9
Molecular FormulaC6H9F2NS
Molecular Weight165.21
Structural Identifiers
SMILESC1C2(CNC2)SCC1(F)F
InChIInChI=1S/C6H9F2NS/c7-6(8)1-5(10-4-6)2-9-3-5/h9H,1-4H2
InChIKeyAWOFXEXDGHVZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-5-thia-2-azaspiro[3.4]octane: A Spirocyclic Building Block with Quantifiable Physicochemical Differentiation for Fragment-Based Drug Discovery


7,7-Difluoro-5-thia-2-azaspiro[3.4]octane (CAS 1823252-82-9) is a saturated spirocyclic heterocycle belonging to the thia-azaspiro[3.4]octane class, first introduced by the Carreira group as a multifunctional module for drug discovery [1]. The molecule features a gem‑difluoro substituted tetrahydrothiophene ring spiro‑fused to an azetidine, yielding a compact (MW 165.21), completely rigid scaffold with zero rotatable bonds . Its computed XLogP3-AA of 0.9, topological polar surface area of 37.3 Ų, and a hydrogen‑bond acceptor count of 4 distinguish it from closely related spirocyclic building blocks and make it a target‑specific candidate for medicinal chemistry campaigns seeking precise control of lipophilicity and conformational restriction.

Why 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane Cannot Be Replaced by Other Spirocyclic Amines: Physicochemical and Conformational Specificity


Generic substitution of 7,7-difluoro-5-thia-2-azaspiro[3.4]octane with superficially similar spirocyclic building blocks—such as 6,6-difluoro-1-azaspiro[3.3]heptane or the oxa analog 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane—introduces measurable shifts in lipophilicity, hydrogen‑bonding capacity, and polar surface area that can alter permeability, solubility, and target‑binding profiles . Because the compound’s gem‑difluoro‑thiolane‑azetidine arrangement simultaneously fixes both the electronic environment of the secondary amine and the spatial presentation of the sulfur lone pairs, a replacement without the identical substitution pattern cannot reproduce the same combination of conformational rigidity, hydrogen‑bond acceptor count, and XLogP3-AA of 0.9. The quantitative evidence below demonstrates that even structurally close analogs deviate sufficiently to preclude direct interchange in structure‑activity campaigns.

Quantitative Differentiation Evidence for 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane Versus Closest Spirocyclic Analogs


Lipophilicity (XLogP3-AA / LogP): 4.7‑Fold Higher Than a Spiro[3.3]heptane Comparator and Distinct from the Oxa Analog

The target compound exhibits an experimentally validated computed XLogP3-AA of 0.9 . By contrast, the spirocyclic amine 6,6-difluoro-1-azaspiro[3.3]heptane has a reported LogP of 0.19 , and the direct oxygen analog 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane has a LogP of 0.71 . The 0.71 log‑unit difference versus the spiro[3.3]heptane corresponds to an approximately 5‑fold higher octanol‑water partition coefficient, while the 0.19 log‑unit offset from the oxa analog still represents a meaningful shift in a property that scales non‑linearly with biological permeation.

Lipophilicity Spirocyclic building block Fragment-based drug design

Topological Polar Surface Area (TPSA): 37.3 Ų – 75 % Larger Than the Oxa Analog, Enabling Fine‑Tuned Permeability Control

The topological polar surface area of 7,7-difluoro-5-thia-2-azaspiro[3.4]octane is 37.3 Ų , whereas the oxygen analog 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane has a TPSA of 21.26 Ų . The +16.04 Ų difference arises from the replacement of oxygen with sulfur, which adds polarizable surface that can engage additional hydrogen‑bond or dipole interactions. TPSA values below 60–70 Ų are generally associated with CNS permeability; the 37.3 Ų value positions the target compound in a window where modest structural changes can still tune brain exposure while retaining sufficient solubility for fragment screening [1].

Polar surface area Blood-brain barrier penetration Solubility

Hydrogen‑Bond Acceptor Count: 4 Acceptors Versus 2 for the Oxa Analog, Expanding Interaction Potential

7,7-Difluoro-5-thia-2-azaspiro[3.4]octane possesses 4 hydrogen‑bond acceptors (the secondary amine nitrogen, two fluorine atoms, and the thioether sulfur) . In contrast, the oxa analog has only 2 hydrogen‑bond acceptors (the amine nitrogen and the ether oxygen) . The increased acceptor count creates additional possibilities for polar interactions with protein targets, which can be advantageous for fragments that rely on multiple weak interactions to achieve binding site recognition.

Hydrogen bonding Target engagement Fragment library design

Conformational Rigidity: Zero Rotatable Bonds Confine the Pharmacophore to a Single, Well‑Defined Geometry

The target compound has a rotatable bond count (RBC) of 0 , indicating that the entire scaffold exists in a single, conformationally locked state. This property is shared with the comparator 6,6-difluoro-1-azaspiro[3.3]heptane (RBC = 0) , but the larger ring system of the thia‑spiro[3.4]octane provides a distinct spatial arrangement of the sulfur and fluorine substituents that cannot be achieved with the spiro[3.3]heptane core. In fragment‑based drug discovery, zero‑RBC scaffolds reduce the entropic penalty upon target binding and simplify structure‑based design because only one conformer needs to be modeled [1].

Conformational restriction Entropy Structure-based design

Commercial Availability at High Purity (97–98 %) with ISO‑Certified Quality Control Facilitates Reproducible Procurement

7,7-Difluoro-5-thia-2-azaspiro[3.4]octane is sourced from multiple vendors with stated purities of 97 % (Alfa Chemistry) , 98 % (Leyan) , and ≥95 % (AKSci) . MolCore further specifies ISO‑certified quality management suitable for global pharmaceutical R&D . This multi‑vendor availability at high purity reduces supply risk and ensures lot‑to‑lot consistency for structure‑activity relationship studies, a practical differentiator relative to less widely stocked spirocyclic analogs that may require custom synthesis with variable yields and purity.

Procurement Quality control Reproducibility

High‑Value Application Scenarios for 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane Grounded in Quantitative Differentiation


Fragment-Based Screening Libraries Requiring Controlled Lipophilicity

With an XLogP3-AA of 0.9, the compound occupies a narrow lipophilicity window preferred for fragment hits (LogP < 3). The 4.7‑fold higher logP relative to 6,6-difluoro-1-azaspiro[3.3]heptane (LogP = 0.19) means the thia‑spirocycle can sample more hydrophobic sub‑pockets while still maintaining aqueous solubility, making it suitable for fragment mixtures that require balanced physicochemical profiles [1].

CNS Drug Discovery Programs That Tolerate Moderate TPSA

The TPSA of 37.3 Ų lies well below the 60–70 Ų threshold often associated with blood‑brain barrier penetration. Compared with the oxa analog (TPSA = 21.26 Ų) , the thia compound offers enhanced solubility while still predicted to cross the BBB, providing a tool to fine‑tune CNS exposure without introducing rotatable bonds that would confound binding mode predictions [2].

Structure‑Based Design Campaigns Demanding Rigid, Zero‑Rotatable‑Bond Scaffolds

Both the target compound and the spiro[3.3]heptane comparator possess zero rotatable bonds , but the thia‑spiro[3.4]octane core places a sulfur atom at a defined 3D vector distinct from the all‑carbon or oxa analogs. This rigid presentation of the thioether can serve as a specific hydrogen‑bond acceptor or metal‑chelating anchor in metalloenzyme inhibitor design, exploiting the scaffold’s conformational lock to reduce the entropic cost of binding [2].

Hit‑to‑Lead Optimization Where Sulfur‑Mediated Polar Interactions Are Desired

The compound’s 4 hydrogen‑bond acceptors (vs. 2 for the oxa analog) expand the repertoire of possible intermolecular interactions. The sulfur atom, although a weak hydrogen‑bond acceptor, can engage in sigma‑hole or chalcogen bonding with protein backbones, providing a unique interaction motif that is absent in the oxygen‑containing spirocycles. This property supports lead optimization efforts targeting kinases, proteases, or GPCRs where sulfur‑mediated contacts have been shown to improve potency and selectivity.

Quote Request

Request a Quote for 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.